molecular formula C9H7BrN2O2 B596789 5-(2-Bromophenyl)imidazolidine-2,4-dione CAS No. 1214020-90-2

5-(2-Bromophenyl)imidazolidine-2,4-dione

Cat. No.: B596789
CAS No.: 1214020-90-2
M. Wt: 255.071
InChI Key: PXEIHEKXZXWOGL-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H7BrN2O2. It is a derivative of imidazolidine-2,4-dione, featuring a bromophenyl group at the 5-position. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)imidazolidine-2,4-dione typically involves the reaction of 2-bromobenzaldehyde with glycine in the presence of a base, followed by cyclization. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common practices to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of 5-(2-bromophenyl)imidazolidine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide or acetonitrile, and catalysts like palladium or copper.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.

    Oxidation: Formation of oxidized imidazolidine derivatives.

    Reduction: Formation of reduced imidazolidine derivatives.

Scientific Research Applications

5-(2-Bromophenyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Bromophenyl)imidazolidine-2,4-dione
  • 5-(4-Bromophenyl)imidazolidine-2,4-dione
  • 5-(2-Chlorophenyl)imidazolidine-2,4-dione

Uniqueness

5-(2-Bromophenyl)imidazolidine-2,4-dione is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(2-bromophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-6-4-2-1-3-5(6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEIHEKXZXWOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)NC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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